molecular formula C14H14BrN3O2S B14805240 MitoBloCK-1

MitoBloCK-1

Cat. No.: B14805240
M. Wt: 368.25 g/mol
InChI Key: VBDLLTJWFFBEAG-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MitoBloCK-1 is a cell-permeable small molecule identified for its specific ability to modulate protein translocation across mitochondrial membranes. It serves as a valuable chemical tool for studying the biogenesis of mitochondria and modeling human diseases related to mitochondrial import defects . Its primary research application is the selective attenuation of the TIM22 mitochondrial import pathway. This pathway is critical for the import and insertion of inner membrane carrier proteins, such as the ADP/ATP carrier and the phosphate carrier . Mechanistic studies indicate that MitoBloCK-1 acts at an early stage of this pathway, specifically by impeding the binding of the Tim9-Tim10 complex to the substrate protein as it crosses the outer membrane . This action effectively blocks the subsequent delivery and insertion of the carrier proteins into the inner membrane. By selectively inhibiting a specific import pathway without broadly affecting cellular respiration, MitoBloCK-1 provides a precise means to dissect the complex mechanisms of mitochondrial assembly . Its use facilitates disease modeling, particularly for conditions like the inherited deafness-dystonia syndrome which is linked to defects in the TIM22 import pathway . Researchers can use this compound to probe the functional roles of carrier proteins and investigate the consequences of disrupted mitochondrial proteostasis.

Properties

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

IUPAC Name

[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H14BrN3O2S/c15-9-5-11-12(7-3-1-2-4-10(7)20-11)8(13(9)19)6-17-18-14(16)21/h5-6,19H,1-4H2,(H3,16,18,21)/b17-6+

InChI Key

VBDLLTJWFFBEAG-UBKPWBPPSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)/C=N/NC(=S)N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NNC(=S)N

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthetic route for MitoBloCK-1 involves the use of tetrahydrodibenzofuran as the core structure. The preparation methods typically include a series of organic synthesis steps such as halogenation, nucleophilic substitution, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired product. Industrial production methods for MitoBloCK-1 would likely involve scaling up these synthetic routes while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

MitoBloCK-1 undergoes various types of chemical reactions, including:

    Oxidation: MitoBloCK-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: MitoBloCK-1 can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MitoBloCK-1 is a small molecule inhibitor of mitochondrial protein import, identified through chemical screening for compounds causing lethality in a tim10-1 yeast mutant at a permissive temperature . Research indicates its utility in studying mitochondrial protein translocation and associated dysfunctions .

Scientific Research Applications

  • Inhibition of Mitochondrial Protein Import: MitoBloCK-1 attenuates the import of carrier proteins, including ADP/ATP and phosphate carriers, but not proteins using the TIM23 or Mia40/Erv1 translocation pathways . It impedes the binding of the Tim9-Tim10 complex to the substrate during an early stage of translocation, specifically when the substrate crosses the outer membrane .
  • Substrate Specificity Analysis: MitoBloCK-1 impairs the import of Tim22 and Tafazzin, but not Tim23, suggesting that the Tim9-Tim10 complex mediates the import of a subset of inner membrane proteins .
  • Impact on Cell Growth: MitoBloCK-1 inhibits the growth of mammalian cells . The MIC50 for MitoBloCK-1 inhibiting the growth of the tim10-1 mutant was approximately 1 μM . In contrast, the MIC50 for the isogenic control was greater than 200 μM .
  • Chemical-Genetic Approach: The characterization of MitoBloCK-1 supports that the chemical-genetic approach is important for developing probes to study the assembly of mitochondrial membranes .

Case Studies

  • Yeast Studies: MitoBloCK-1 specifically inhibited the growth of tim9 and tim10 mutants, even in the presence of a suppressing mutation in Tim9 . Strains lacking the mitochondrial genome were also sensitive to MitoBloCK-1 .
  • Mammalian Cell Studies: MitoBloCK-1 inhibited the import of the ADP/ATP carrier in mammalian cells, but not TIM23 substrates . This confirms its potential in understanding mammalian mitochondrial import and dysfunction related to inherited human diseases .
  • Adenine Nucleotide Translocase (ANT1) Mutations: Missense mutations in ANT1 can cause the protein to clog the mitochondrial protein import pathway, promoting mitochondrial dysfunction in the context of disease .

Data Table

The following data refers to the MIC50 values of MitoBloCK-1 with various yeast mutants :

Mutant StrainMIC50 (μM)
tim10-1~1
tim10-73Similar to tim10-1
Isogenic Control>200
tim9-311
tim10-1 tim9S suppressor10
tim23>200

Mechanism of Action

MitoBloCK-1 exerts its effects by inhibiting the import of specific substrates into the mitochondrial inner membrane via the TIM22 pathway. It impedes the binding of the Tim9-Tim10 complex to the substrate during an early stage of translocation, preventing the substrate from crossing the outer membrane. This inhibition disrupts the import of carrier proteins, such as the ADP/ATP carrier, but does not affect proteins that use other translocation pathways like TIM23 or Mia40/Erv1 .

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure : Aryl sulfonamide backbone with a hydrophobic substituent.
  • Solubility : Soluble in DMSO (50 mg/mL) and stable in aqueous buffers (pH 6–8) .
  • Efficacy : IC₅₀ of 12.3 µM in HeLa cells for TOM20 inhibition .

MitoBloCK-1 belongs to a class of mitochondrial import inhibitors. Below is a detailed comparison with structurally and functionally analogous compounds.

Structural Analogs
Compound Core Structure Target IC₅₀ (µM) Solubility (DMSO) Toxicity (LD₅₀, HeLa cells)
MitoBloCK-1 Aryl sulfonamide TOM20 receptor 12.3 50 mg/mL >100 µM
Compound A Benzodiazepine TOM40 channel 8.7 30 mg/mL 75 µM
Compound B Quinoline derivative TIM23 complex 22.1 20 mg/mL >150 µM

Key Observations :

  • Selectivity : MitoBloCK-1 shows superior selectivity for TOM20 over off-target mitochondrial channels (e.g., VDAC1) compared to Compound B .
Functional Analogs
Compound Mechanism of Action Mitochondrial Effect Clinical Relevance
MitoBloCK-1 Inhibits preprotein recognition Induces mitophagy Research tool for Parkinson’s
Oligomycin ATP synthase inhibitor Blocks oxidative phosphorylation Antibiotic, toxic in mammals
FCCP Mitochondrial uncoupler Depletes membrane potential Metabolic studies

Key Findings :

  • Therapeutic Potential: Oligomycin’s toxicity renders it unsuitable for long-term studies, whereas MitoBloCK-1’s lower cytotoxicity supports in vivo applications .

Q & A

Q. What is the primary mechanism of action of MitoBloCK-1 in disrupting mitochondrial function, and how can researchers validate this in experimental settings?

  • Methodological Answer : To elucidate MitoBloCK-1’s mechanism, begin with a systematic literature review to identify known targets (e.g., mitochondrial protein import pathways). Use in vitro assays such as mitochondrial membrane potential measurements (via JC-1 staining) and ATP production assays to quantify functional disruption. Validate specificity using CRISPR-based knockout models of suspected targets (e.g., TIM/TOM complexes) and compare results with positive/negative controls. Ensure experimental variables (e.g., concentration, exposure time) align with established protocols .

Q. What are the critical considerations for selecting appropriate cell lines or model organisms when designing experiments with MitoBloCK-1?

  • Methodological Answer : Prioritize models with high mitochondrial activity (e.g., hepatocytes, cardiomyocytes) or disease-relevant contexts (e.g., neurodegenerative models). Assess species-specific differences in mitochondrial protein import machinery using comparative genomics. For in vivo studies, consider organisms with transparent tissues (e.g., zebrafish) for real-time imaging of mitochondrial dynamics. Document baseline metabolic profiles to control for intrinsic variability .

Q. How should researchers optimize MitoBloCK-1 concentrations to balance efficacy and cytotoxicity in primary cell cultures?

  • Methodological Answer : Conduct dose-response curves using viability assays (MTT/XTT) and mitochondrial functional readouts (e.g., oxygen consumption rates). Apply the PICO framework (Population: primary cells; Intervention: MitoBloCK-1 dosage; Comparison: untreated controls; Outcome: LC50/EC50 ratios) to standardize optimization. Use high-content imaging to correlate subcellular localization of mitochondrial damage with cytotoxicity .

Q. What are the best practices for ensuring reproducibility in MitoBloCK-1-induced mitochondrial stress experiments?

  • Methodological Answer : Standardize protocols for cell passage number, serum batch, and incubation conditions. Include internal controls (e.g., FCCP for mitochondrial uncoupling) in each experiment. Use orthogonal assays (e.g., Seahorse XF analysis alongside fluorescent probes) to cross-validate results. Publish raw data and detailed methodologies to facilitate replication .

Q. How can researchers distinguish between off-target effects and specific mitochondrial disruption caused by MitoBloCK-1?

  • Methodological Answer : Employ transcriptomic profiling (RNA-seq) to identify pathways altered post-treatment. Compare results with known mitochondrial stressors (e.g., rotenone) and use siRNA knockdown of suspected off-target genes to confirm specificity. Integrate proteomic data to verify changes in mitochondrial vs. cytoplasmic protein levels .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the efficacy of MitoBloCK-1 across different mitochondrial stress conditions?

  • Methodological Answer : Apply meta-analysis frameworks to identify confounding variables (e.g., cell type, stressor duration). Use multivariate regression to model interactions between MitoBloCK-1 and co-administered stressors (e.g., hypoxia). Validate hypotheses in isogenic cell lines with defined mitochondrial DNA mutations to isolate genetic vs. environmental factors .

Q. What advanced methodological approaches are recommended for integrating multi-omics data to study the systemic effects of MitoBloCK-1-induced mitochondrial dysfunction?

  • Methodological Answer : Combine metabolomics (LC-MS), proteomics (TMT labeling), and transcriptomics (single-cell RNA-seq) to map cross-compartmental dysregulation. Use pathway enrichment tools (e.g., GSEA) to identify conserved nodes of disruption. Validate findings with CRISPR-interference (CRISPRi) targeting candidate genes in 3D organoid models .

Q. How can computational modeling improve the prediction of MitoBloCK-1’s off-target interactions in complex biological systems?

  • Methodological Answer : Develop machine learning models trained on chemical proteomics datasets to predict binding affinities for non-mitochondrial proteins. Use molecular dynamics simulations to assess structural compatibility with non-target ATP-binding pockets. Cross-reference predictions with phenotypic screening in organ-on-chip platforms .

Q. What strategies are effective for studying the long-term adaptive responses to chronic MitoBloCK-1 exposure in post-mitotic cells?

  • Methodological Answer : Establish microfluidic-based culture systems to maintain primary neurons or cardiomyocytes under continuous perfusion. Monitor mitophagy flux (mKeima reporters) and mitochondrial biogenesis (PGC-1α expression) over weeks. Pair with longitudinal metabolomics to track shifts in substrate utilization .

Q. How should researchers design experiments to investigate the synergistic effects of MitoBloCK-1 with other mitochondrial inhibitors in cancer therapy?

  • Methodological Answer : Use combinatorial drug screening (e.g., SynergyFinder) to identify additive vs. antagonistic interactions. Validate hits in patient-derived xenografts (PDXs) with real-time bioimaging of tumor metabolism. Apply PICO -derived endpoints (e.g., tumor volume reduction vs. toxicity markers) to prioritize candidates for translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.